![molecular formula C18H19NO4 B2672141 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate CAS No. 1795031-65-0](/img/structure/B2672141.png)

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

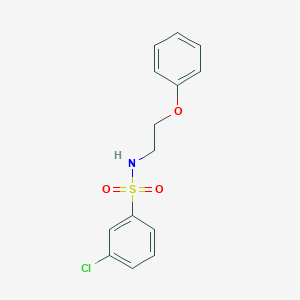

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is commonly used in scientific research. The compound was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, including compounds structurally related to "[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate," have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Parabens, due to their widespread use in cosmetics, pharmaceuticals, and food products, have been detected in various water bodies, including surface water and sediments. They are considered emerging contaminants due to their persistence and potential endocrine-disrupting effects. Studies highlight the importance of understanding the environmental fate of parabens, including their degradation, bioaccumulation, and potential to form more stable and toxic halogenated by-products through reactions with free chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological and Toxicological Profiles

Research into the health aspects of methyl paraben, a compound related to "[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate," provides insights into its pharmacological properties and safety profile. Methyl paraben is widely used as an antimicrobial preservative and has been shown to be absorbed and rapidly excreted without evidence of accumulation in humans. Despite its broad application and general safety, concerns regarding its potential for endocrine disruption, along with its metabolic and toxicological profiles, necessitate careful consideration in its use and the study of structurally similar compounds (Soni, Taylor, Greenberg, & Burdock, 2002).

Mechanisms of Biological Activity

The study of benzazoles and derivatives, including compounds similar to "[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate," explores their diverse biological activities. These activities range from cytotoxic and antimicrobial effects to potential applications in drug development. The guanidine group, when bonded to a benzazole ring, imparts unique pharmacological properties to these compounds, making them subjects of interest for the development of new therapeutic agents (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Antioxidant Properties

The investigation into vanillic acid, a derivative of benzoic acid which is structurally related to "[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate," highlights its potential antioxidant, anti-inflammatory, and neuroprotective properties. Such research underscores the importance of exploring the pharmacological effects of benzoic acid derivatives in the treatment and management of various diseases, providing a foundation for further studies on related compounds (Ingole et al., 2021).

properties

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-13-5-3-4-6-15(13)11-19-17(20)12-23-18(21)14-7-9-16(22-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOYDVVJHUTZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)

![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)

![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)

![3-[(2-cyclohex-1-en-1-ylethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2672072.png)

![1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2672073.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2672078.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672079.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2672080.png)